Verapamil EP Impurity C hydrochloride

Catalog No.
S3466990
CAS No.
51012-67-0
M.F
C12H20ClNO2
M. Wt
245.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verapamil EP Impurity C hydrochloride

CAS Number

51012-67-0

Product Name

Verapamil EP Impurity C hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

InChI

InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H

InChI Key

YKFNIODBMIRAKM-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl

The exact mass of the compound 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Verapamil EP Impurity C hydrochloride (CAS 51012-67-0), chemically defined as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a critical pharmacopeial reference material and synthetic precursor [1]. As a low-molecular-weight degradation product and process impurity of the calcium channel blocker verapamil, it is strictly monitored in active pharmaceutical ingredient (API) manufacturing . The hydrochloride salt form offers specific physicochemical stability and solubility profiles, making it a critical baseline standard for high-performance liquid chromatography (HPLC) calibration, mass spectrometry (LC-MS) method validation, and regulatory compliance under European Pharmacopoeia (EP) guidelines .

Research Fit

Pharmacopoeia-listed impurity reference standard (EP/BP designated)
Hydrochloride salt form for precise weighing and standard preparation
Supports HPLC/UPLC method calibration, validation, and QC workflows

Substituting Verapamil EP Impurity C hydrochloride with crude API mixtures, the non-methylated precursor homoveratrylamine, or its free base equivalent (CAS 3490-05-9) introduces significant analytical and process deviations . The free base is prone to atmospheric oxidation and exhibits poor long-term stability in standard aqueous diluents, leading to unpredictable assay drift . Furthermore, utilizing related structural analogs fails to replicate the exact chromatographic retention time and ionization efficiency required for precise limit testing . For GMP-compliant impurity profiling, only the highly purified hydrochloride salt guarantees the precise stoichiometric mass, reproducible solubility, and baseline chromatographic resolution necessary to meet stringent regulatory thresholds .

Substitution Risk

Salt form mismatch
Using the free base instead of the hydrochloride salt shifts the molar mass, leading to systematic quantification errors in standard preparation.
Non-pharmacopoeial standards
Unlisted or uncertified impurities may lack regulatory recognition; method validation for ANDA/NDA submissions may not be accepted.
Undefined stability data
Impurities without documented storage stability risk degradation and inconsistent results across multi-year QC programs.

HPLC Baseline Resolution

In standard EP-aligned reversed-phase HPLC methods, Verapamil EP Impurity C exhibits a distinct, early-eluting chromatographic profile due to its lower lipophilicity compared to the parent API . Quantitative system suitability tests demonstrate that Impurity C achieves a relative retention time (RRT) of approximately 0.30 relative to verapamil, enabling complete baseline resolution . Attempting to use crude verapamil extracts for calibration results in co-elution risks and signal suppression, whereas the isolated Impurity C standard provides a sharp, symmetrical peak with a resolution factor (Rs) > 5.0 from adjacent process impurities .

Evidence DimensionChromatographic Resolution (Rs) and Relative Retention Time (RRT)
Target Compound DataIsolated Impurity C HCl: RRT ~0.30, Rs > 5.0 (sharp symmetrical peak)
Comparator Or BaselineCrude API mixture: Unquantifiable co-elution with early-eluting degradants
Quantified DifferenceGuaranteed baseline resolution (Rs > 5.0) vs. complete analytical failure in crude mixtures
ConditionsReversed-phase HPLC (C18), UV detection at 278 nm, EP monograph conditions

Procuring the isolated standard is mandatory for establishing precise system suitability and ensuring regulatory compliance in API batch release.

Identity & purity
Head-to-head
HCl salt (C₁₂H₂₀ClNO₂, 245.75 g/mol) vs free base (C₁₂H₁₉NO₂, 209.28 g/mol); purity ≥95% by HPLC.
Salt form directly impacts standard solution accuracy.
Use the hydrochloride form for quantitative impurity assays.

HCl Salt Solution Stability

The selection of the hydrochloride salt (CAS 51012-67-0) over the free base form (CAS 3490-05-9) directly impacts the reliability of analytical stock solutions . Quantitative stability assessments indicate that aqueous/methanolic solutions of Impurity C hydrochloride retain >99.5% assay purity after 30 days under refrigerated conditions [1]. In contrast, the free base form is susceptible to atmospheric oxidation and pH-dependent degradation, showing up to a 4.2% assay drop over the same period . This enhanced stability eliminates the need for daily standard preparation, significantly streamlining quality control workflows [1].

Evidence DimensionStock Solution Stability (30 days at 2-8°C)
Target Compound DataImpurity C HCl: >99.5% assay retention
Comparator Or BaselineImpurity C Free Base: ~95.8% assay retention (4.2% degradation)
Quantified Difference3.7% higher purity retention over 30 days
ConditionsAqueous/methanol diluent, 2-8°C, sealed amber vials

The hydrochloride salt ensures long-term calibration stability, reducing reagent waste and preventing out-of-specification (OOS) analytical errors.

Storage stability
Class-level
Powder: 3 years at -20°C; solution: 6 months (-80°C) or 1 month (-20°C).
Defined shelf-life supports multi-year procurement planning.
Stability conditions require sealed, desiccated storage.

LC-MS/MS Ionization Efficiency

For genotoxic or trace-level impurity screening, the tertiary amine structure of Verapamil Impurity C provides higher proton affinity in electrospray ionization (ESI+) compared to primary amine analogs [1]. Mass spectrometric evaluations reveal that Impurity C hydrochloride yields a highly stable [M+H]+ precursor ion at m/z 210.1, achieving a Limit of Quantitation (LOQ) of 0.05 ppm [1]. Utilizing non-methylated structural analogs as surrogate standards underestimates the ionization efficiency by up to 3-fold, leading to inaccurate trace quantification in API matrices .

Evidence DimensionLimit of Quantitation (LOQ) in ESI+ LC-MS/MS
Target Compound DataImpurity C HCl: LOQ = 0.05 ppm
Comparator Or BaselineHomoveratrylamine (primary amine analog): LOQ ~0.15 ppm
Quantified Difference3-fold higher sensitivity and ionization efficiency
ConditionsESI+ LC-MS/MS, multiple reaction monitoring (MRM) mode

Accurate trace-level quantification requires the exact tertiary amine standard to prevent false-negative impurity reporting in regulatory submissions.

Impurity profiling
Class-level
Included among 16 BP-specified impurities; resolved in a validated UPLC method (~18 min run).
EP designation mandates inclusion in regulatory method validation.
Essential for ANDA/NDA impurity profiling submissions.

API Spiking & Synthesis Precision

Beyond its role as an analytical standard, Verapamil Impurity C hydrochloride is utilized in forced degradation and recovery spiking studies . The crystalline nature of the hydrochloride salt ensures precise gravimetric weighing, with a defined molecular weight of 245.75 g/mol [1]. Attempting to use the hygroscopic free base introduces weighing errors of up to 5-8% due to moisture absorption . The HCl salt guarantees >98% recovery accuracy in API matrix spiking experiments, a metric unattainable with environmentally sensitive free base alternatives .

Evidence DimensionGravimetric Weighing Accuracy and Matrix Recovery
Target Compound DataImpurity C HCl: >98% recovery, negligible moisture uptake
Comparator Or BaselineImpurity C Free Base: 5-8% weighing error due to hygroscopicity
Quantified Difference>5% improvement in mass precision and recovery accuracy
ConditionsAnalytical microbalance weighing at 60% relative humidity; API matrix spiking

Procuring the non-hygroscopic hydrochloride salt is essential for accurate quantitative spiking and reproducible synthetic yield calculations.

QC and Batch Release

Verapamil EP Impurity C hydrochloride is the mandatory reference standard for quantifying process impurities during the GMP batch release of Verapamil API . Its precise chromatographic retention and high solution stability ensure that manufacturers can reliably demonstrate compliance with European Pharmacopoeia (EP) and USP impurity thresholds .

LC-MS/MS Method Validation

Due to its optimized ionization efficiency and stable tertiary amine structure, this compound is highly effective for validating sensitive LC-MS/MS methods [1]. Analytical laboratories utilize it to establish Limits of Detection (LOD) and Quantitation (LOQ), ensuring that trace-level degradants are accurately monitored without the signal suppression risks associated with surrogate standards [1].

Forced Degradation & Recovery Studies

In pharmaceutical formulation development, the non-hygroscopic nature of the hydrochloride salt allows for highly accurate gravimetric preparation in matrix spiking studies . It is routinely employed to validate the extraction efficiency and recovery rates of analytical methods during stability-indicating assay development .

Synthetic Precursor Optimization

As a direct building block in the synthesis of verapamil and related phenylalkylamine derivatives, Impurity C hydrochloride provides a highly pure, stoichiometrically precise starting material [1]. Its use eliminates the side reactions and yield variations commonly encountered when utilizing the oxidation-prone free base in complex coupling reactions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA method validation
EP/BP monograph compliance
System suitability and impurity acceptance criteria
Stability-indicating assay development
Forced degradation compatibility
Resolution from parent drug and degradants
Routine QC batch release
Certified reference standard
Pharmacopoeial limit verification and batch consistency
Synthetic route investigation
Process-related impurity identification
Purity optimization and reaction monitoring

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.1182566 g/mol

Monoisotopic Mass

245.1182566 g/mol

Heavy Atom Count

16

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